3,5-Dichloropyridine 1-oxide

Gold catalysis Oxidative cyclization Chemoselectivity

Researchers developing gold-catalyzed oxidative cyclizations often encounter chemoselectivity limitations with standard N-oxides. 3,5-Dichloropyridine 1-oxide (97%) addresses this gap by enabling a prior enyne cyclization pathway that standard oxidants (e.g., 8-methylquinoline N-oxide) fail to trigger, yielding cyclopentadienyl aldehydes with distinct selectivity. Key procurement advantages: (i) unique 3,5-dichloro substitution pattern locks in electrophilic reactivity for sequential SNAr diversification; (ii) melting point 110-113 °C provides a rapid, low-cost identity check against mis-shipment (e.g., 2,6-dichloro isomer mp 138-142 °C); (iii) available from stock with global ambient shipping.

Molecular Formula C5H3Cl2NO
Molecular Weight 163.99 g/mol
CAS No. 15177-57-8
Cat. No. B078894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloropyridine 1-oxide
CAS15177-57-8
Molecular FormulaC5H3Cl2NO
Molecular Weight163.99 g/mol
Structural Identifiers
SMILESC1=C(C=[N+](C=C1Cl)[O-])Cl
InChIInChI=1S/C5H3Cl2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H
InChIKeyRODXBOIDZPQDBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloropyridine 1-oxide: Technical Baseline Overview


3,5-Dichloropyridine 1-oxide (CAS 15177-57-8), a halogenated pyridine N-oxide, is a solid at room temperature with a melting point of 110-113 °C . Its molecular structure (C5H3Cl2NO, MW 163.99) features two electron-withdrawing chlorine atoms at the 3- and 5-positions, which activate the heterocyclic ring for nucleophilic substitution, and an N-oxide moiety that enables its utility as a terminal oxidant in various metal-catalyzed transformations [1].

1
Gold catalysis Supports chemoselectivity diversion in oxidative cyclization studies
2
Heterocycle synthesis Enables sequential nucleophilic substitution for complex pyridine libraries
3
Identity control Melting-point-based isomer differentiation for incoming QC

3,5-Dichloropyridine 1-oxide: Substitution Pitfalls


The position and number of halogen substituents on the pyridine N-oxide core dictate the electronic environment, which fundamentally alters its performance in two key roles: as a terminal oxidant and as an electrophile in nucleophilic aromatic substitution (SNAr). The 3,5-dichloro substitution pattern imparts a unique balance of electron deficiency, leading to a chemoselectivity in gold-catalyzed oxidative cyclizations that is not observed with other N-oxides like 8-methylquinoline N-oxide [1]. Furthermore, the differing reactivity of chloropyridine N-oxide isomers (2-, 3-, and 4-chloro) with nucleophiles confirms that substitution patterns cannot be interchanged without a significant impact on reaction outcome and mechanism [2]. The evidence below quantifies this performance gap.

Oxidant Replacing with 8-methylquinoline N-oxide may shift chemoselectivity away from aldehyde products.
Isomer Using 2- or 4-chloropyridine N-oxide isomers may alter regioselectivity, limiting accessible substitution patterns.
Analog 3,5-Dibromo analog exhibits different physical properties; identity mismatch may occur without verification.

3,5-Dichloropyridine 1-oxide: Selection Evidence Over Analogs


Gold-Catalyzed Chemoselectivity Advantage

In the gold-catalyzed oxidative cyclization of a 3,5-dien-1-yne substrate, substituting the standard oxidant 8-methylquinoline N-oxide with 3,5-dichloropyridine N-oxide leads to a distinct chemoselectivity, yielding cyclopentadienyl aldehydes in good yields [1]. The altered outcome is mechanistically linked to the 3,5-dichloropyridine N-oxide facilitating a prior enyne cyclization step, a feature not observed with the comparator [1].

Chemoselectivity outcome
Head-to-head
Yields cyclopentadienyl aldehydes in good yields
Enables a distinct cyclization pathway not available with common oxidants
Compared to 8-methylquinoline N-oxide under gold catalysis
Gold catalysis Oxidative cyclization Chemoselectivity

Highly Substituted Pyridine Library Synthesis

The 3,5-dichloro substitution pattern, when incorporated into a bis-heteroarenium salt scaffold, allows for sequential nucleophilic displacement to generate highly functionalized 3,5-dichloropyridines with N2,S4,N6-, O2,S4,O6-, O2,O6-, N2,N6-, and S2,S6-substitution patterns [1]. This level of substitutional complexity is a direct consequence of the 3,5-chloro arrangement; other chloropyridine isomers (e.g., 2- or 4-chloro) exhibit different, often more limited, regioselectivity in analogous substitution reactions due to inherent differences in their electronic structure [2].

Substitution pattern access
Class-level
N2,S4,N6- and O2,S4,O6-type patterns achievable
Reported regioselectivity differs from other chloropyridine isomers
Class-level inference; validate for specific nucleophiles
Organic synthesis Heterocyclic chemistry Nucleophilic substitution

Melting Point for Identity QC

3,5-Dichloropyridine 1-oxide has a reported melting point range of 110-113 °C . This property serves as a key differentiator for identity verification and purity assessment when compared to its close structural analogs. For instance, the regioisomer 2,6-dichloropyridine N-oxide melts at a significantly higher range of 138-142 °C , while the 3,5-dibromo analog melts at 134-144 °C . This distinct melting point provides a simple, cost-effective method for incoming quality control (QC) and ensures the correct isomer is procured and utilized.

Melting point
Data to verify
110–113 °C
Supports isomer identity verification upon receipt
≥24 °C difference vs. 2,6-dichloro analog; source review advised
Quality control Analytical chemistry Physical properties

3,5-Dichloropyridine 1-oxide: Key Application Scenarios


Gold-Catalyzed Chemoselectivity Diversion

This application scenario leverages the evidence from Section 3. Researchers developing gold-catalyzed methods for the synthesis of complex carbocycles should procure 3,5-dichloropyridine 1-oxide to explore and exploit its unique ability to alter chemoselectivity, as documented by Miao et al. [1]. In this role, it enables the formation of cyclopentadienyl aldehyde products via a prior enyne cyclization pathway, an outcome not achieved with standard oxidants like 8-methylquinoline N-oxide. Its use can unlock new synthetic routes to valuable, densely functionalized ring systems.

Diverse Highly Substituted Pyridine Libraries

Based on the evidence of its unique substitution patterns, procurement of this compound is essential for medicinal chemistry and chemical biology groups focused on synthesizing novel, highly substituted pyridine libraries. The 3,5-dichloro motif is integral to constructing bis-heteroarenium salt intermediates that serve as versatile precursors. As demonstrated by Schmidt and Namyslo, these intermediates undergo sequential nucleophilic displacements to yield tetra- and pentasubstituted pyridines with rare substitution patterns (e.g., N2,S4,N6 or O2,S4,O6) [1]. This provides access to chemical space that is otherwise difficult to explore.

Incoming QC and Isomer Identity Check

This procurement-critical scenario stems directly from the physical property evidence. For laboratory managers and procurement specialists, the distinct melting point of 110-113 °C is a primary, low-cost differentiator for verifying the identity of the received material. By performing a simple melting point determination, a user can quickly confirm that the supplied compound is the desired 3,5-dichloro isomer and not a structurally similar alternative like 2,6-dichloropyridine N-oxide (mp 138-142 °C) [2] or the 3,5-dibromo analog (mp 134-144 °C) . This simple check mitigates the risk of costly synthetic failure due to mis-shipment or mislabeling.

Application
Selection Property
Validation Focus
Gold-catalyzed oxidative cyclization method development
Chemoselectivity control
Product distribution (aldehyde vs. alternative outcomes)
Synthesis of highly substituted pyridine libraries
Regioselective substitution capability
Confirmation of uncommon substitution patterns (N2,S4,N6 etc.)
Material identity verification upon receipt
Melting point differentiation from structural analogs
Identity check against 2,6-dichloro and 3,5-dibromo isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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